molecular formula C9H9F3N2O B2790228 N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1458180-40-9

N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2790228
CAS No.: 1458180-40-9
M. Wt: 218.179
InChI Key: HSKULCZIMORKOL-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 1458180-40-9) is a pyridine-based compound of significant interest in medicinal and agrochemical research. It features a pyridine ring substituted with a trifluoromethyl (-CF3) group at the 6-position and a dimethylcarboxamide group at the 3-position. The incorporation of the trifluoromethyl group is a well-established strategy in discovery chemistry, as it can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties, including lipophilicity and membrane permeability . The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in the development of active ingredients, with numerous derivatives commercialized as pharmaceutical and agrochemical products . This compound serves as a versatile building block for chemical synthesis, particularly for constructing more complex molecules aimed at inhibiting specific biological targets. Researchers can leverage this chemical for developing enzyme inhibitors or exploring new candidates in disease areas such as oncology, where TFMP derivatives have shown promise . It is supplied as a high-purity material for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-14(2)8(15)6-3-4-7(13-5-6)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKULCZIMORKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the introduction of the trifluoromethyl group and the carboxamide group onto the pyridine ring. One common method involves the reaction of 6-(trifluoromethyl)pyridine-3-carboxylic acid with dimethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.

    Substitution: The trifluoromethyl group and the carboxamide group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:

  • Synthesis of Pharmaceuticals : The compound acts as an intermediate in the development of novel drugs.
  • Material Science : It contributes to creating specialty chemicals with tailored properties.

Biology

The compound is studied for its potential biological activities, including:

  • Antimicrobial Activity : Research indicates that it exhibits significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, likely through interference with folic acid synthesis pathways .

Medicine

In pharmaceutical research, this compound is being explored for:

  • Therapeutic Applications : Its unique structure allows it to interact with various biological targets, potentially leading to new drug candidates for treating infections and other diseases .

Industry

The compound finds applications in:

  • Agrochemicals : Used in the development of pesticides and herbicides due to its efficacy against specific pests.
  • Specialty Chemicals : Employed in producing materials with specific functional properties.

Antibacterial Efficacy Study

A study demonstrated that this compound effectively inhibited bacterial growth in vitro. The mechanism was attributed to its ability to disrupt folate synthesis by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase, a crucial enzyme in bacterial folate biosynthesis .

Analgesic Properties Investigation

Recent research explored the analgesic potential of derivatives based on this compound. Specific modifications enhanced binding affinity to TRPV1 receptors, leading to increased analgesic effects in neuropathic pain models. One derivative exhibited a Ki value of 0.2 nM against TRPV1, indicating potent antagonistic activity .

Data Tables

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for drug synthesisServes as an intermediate in creating novel pharmaceuticals
BiologyAntimicrobial agentEffective against Staphylococcus aureus and E. coli
MedicinePotential drug candidateExplored for therapeutic uses against infections
IndustryAgrochemical developmentUsed in formulating pesticides

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The carboxamide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyridine-3-carboxamide derivatives with trifluoromethyl or related substituents, as described in the evidence. Key structural differences and their implications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Substituents (Pyridine Positions) Molecular Formula Molecular Weight Key Features/Implications
Target Compound (Hypothetical) 6-CF₃, 3-(N,N-dimethylcarboxamide) C₁₀H₁₀F₃N₂O 234.20* Enhanced lipophilicity (CF₃), moderate solubility (dimethylamide)
N-(4-Methyl-3-nitrophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 879507-39-8, ) 6-CF₃, 3-(N-(4-methyl-3-nitrophenyl)carboxamide) C₁₅H₁₁F₃N₃O₃ 338.27 Bulky aromatic substituent reduces solubility; nitro group may increase reactivity
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]pyridine-3-carboxamide (CAS 338977-82-5, ) 5-Cl, 6-oxo, 1-benzyl, 3-(N-(2,4-difluorophenyl)carboxamide) C₂₀H₁₂ClF₅N₂O₂ 454.77 Chloro and oxo groups increase polarity; benzyl substitution adds steric bulk
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide () 5-Cl, 6-oxo, 1-benzyl, 3-(N-phenylcarboxamide) C₂₁H₁₅ClF₃N₂O₂ 433.80 Dihydro-pyridine core alters electronic properties; phenylamide enhances π-π interactions
5-(3-(tert-Butylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N,N6-dimethylfuro[2,3-b]pyridine-3-carboxamide () Furopyridine core, 3-carboxamide with tert-butyl and methyl groups C₂₇H₂₅FN₃O₃ 482.51 Fused furan ring increases planarity; tert-butyl group improves metabolic stability

*Calculated based on standard atomic weights.

Key Observations

Trifluoromethyl Group Impact :
The presence of -CF₃ at the 6-position (as in and the target compound) is associated with increased lipophilicity and resistance to oxidative metabolism. However, bulky substituents (e.g., nitroaryl groups in ) counteract this by reducing solubility .

Carboxamide Substitution :

  • The target compound’s N,N-dimethylamide group likely offers better solubility than aromatic amides (e.g., ) but less than hydrophilic substituents (e.g., oxo or hydroxyl groups in ).
  • Steric effects from tert-butyl () or benzyl groups () may hinder binding to biological targets compared to smaller substituents like dimethyl .

Fused-ring systems (e.g., furopyridine in ) increase planarity, which may improve binding to flat enzymatic pockets .

Synthetic Considerations : Palladium-catalyzed cross-coupling () and trifluoroethylation () are viable methods for introducing complex substituents to pyridine cores, suggesting pathways for synthesizing the target compound .

Biological Activity

N,N-Dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of increasing interest in pharmaceutical research due to its unique chemical structure and promising biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide moiety, which significantly influences its chemical reactivity and biological interactions. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Target Interactions
this compound interacts with various biological targets, primarily through non-covalent interactions such as hydrogen bonding and π-π stacking. The trifluoromethyl group contributes to the compound's ability to modulate biological pathways by altering the electronic properties of the molecule, enhancing its binding affinity to target proteins.

Biochemical Pathways
Research indicates that compounds with trifluoromethyl groups can influence multiple signaling pathways, including those involved in cancer progression and bacterial resistance. For instance, studies have shown that similar trifluoromethyl-containing compounds exhibit inhibitory effects on key enzymes involved in cell proliferation and survival, including kinases and proteases .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Recent studies indicated that it exhibits cytotoxic effects against several cancer cell lines, including HCT116 and HePG2, with IC50 values ranging from 17.8 μM to 52.1 μM. These effects are attributed to the down-regulation of oncogenes such as EGFR and KRAS in treated cells .

Case Studies

  • Antibacterial Efficacy
    A study highlighted the antibacterial activity of this compound against MRSA, showing a minimum inhibitory concentration (MIC) of 16 μg/mL. This suggests potential for development as a therapeutic agent against resistant bacterial infections .
  • Cytotoxic Activity in Cancer Cells
    In another investigation, the compound was tested against various cancer cell lines, revealing significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutics like Doxorubicin. The study emphasized its potential role in cancer therapy .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC (μM) Reference
AntibacterialMRSA16
AnticancerHCT11617.8
AnticancerHePG252.1

Q & A

Q. What are the standard synthetic routes for N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridine derivatives. A common approach includes:

Functionalization : Introduce the trifluoromethyl group via halogenation followed by nucleophilic substitution with a trifluoromethyl source (e.g., CF3_3SiMe3_3) under palladium catalysis .

Amidation : React the intermediate with dimethylamine in the presence of a coupling agent like EDCI/HOBt to form the carboxamide group.

  • Optimization : Yield improvement (e.g., 32–50%) requires precise control of solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^{1}H and 19^{19}F NMR confirm regiochemistry of the trifluoromethyl group and dimethylamide substitution. For example, the trifluoromethyl group shows a distinct singlet at ~δ -62 ppm in 19^{19}F NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 263.1) and fragmentation patterns to validate the backbone structure .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
  • Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardize protocols using guidelines from organizations like the OECD .
  • Structural Analogues : Compare activity with derivatives (e.g., N-methyl vs. N-ethyl substituents) to identify critical functional groups. For example, the trifluoromethyl group enhances metabolic stability but may reduce solubility .
  • Dose-Response Analysis : Perform IC50_{50} titrations across multiple replicates to quantify potency variability .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., fungal succinate dehydrogenase in ). The trifluoromethyl group’s electronegativity may favor hydrophobic pockets .
  • QSAR Modeling : Corrogate substituent effects (e.g., dimethylamide vs. piperazine in ) to predict bioactivity. Descriptors like logP and polar surface area inform solubility and membrane permeability .
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify key residues for mutagenesis validation .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Pair the carboxamide with hydrochloride or sodium salts to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in physiological conditions .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life. For example, encapsulation efficiency >80% can be achieved via solvent evaporation .

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